molecular formula C21H23Cl2N3O3S B12141492 C21H23Cl2N3O3S

C21H23Cl2N3O3S

Cat. No.: B12141492
M. Wt: 468.4 g/mol
InChI Key: MFBQSNSKERQMBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FR-229934 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The general methods of preparation include:

Industrial Production Methods

Industrial production methods for FR-229934 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

FR-229934: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may produce halogenated derivatives.

Mechanism of Action

The mechanism of action of FR-229934 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can involve the inhibition or activation of specific enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

FR-229934: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

The uniqueness of FR-229934 lies in its specific chemical structure and the range of applications it has in various fields. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C21H23Cl2N3O3S/c1-11-20(30-12(2)24-11)18(27)16-17(13-6-7-14(22)15(23)10-13)26(21(29)19(16)28)9-5-8-25(3)4/h6-7,10,17,28H,5,8-9H2,1-4H3

InChI Key

MFBQSNSKERQMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)Cl)Cl)CCCN(C)C)O

Origin of Product

United States

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